molecular formula C10H22O3Si B14017078 (R)-3-(tert-Butyldimethylsilyloxy)butanoic acid

(R)-3-(tert-Butyldimethylsilyloxy)butanoic acid

Cat. No.: B14017078
M. Wt: 218.36 g/mol
InChI Key: SVHGAHUUGQJELP-MRVPVSSYSA-N
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Description

®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:

R-OH+TBSClR-OTBS+HCl\text{R-OH} + \text{TBSCl} \rightarrow \text{R-OTBS} + \text{HCl} R-OH+TBSCl→R-OTBS+HCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. Flow microreactor systems have also been developed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The TBS group is stable under mild oxidative conditions.

    Reduction: The compound can be reduced under specific conditions without affecting the TBS group.

    Substitution: The TBS group can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.

    Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID exerts its effects is primarily through the protection of hydroxyl groups. The TBS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethylsilyl groups .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl (TMS) ethers: Less sterically hindered and less stable compared to TBS ethers.

    Triisopropylsilyl (TIPS) ethers: More sterically hindered and more stable than TBS ethers.

    Methoxymethyl (MOM) ethers: Provide different reactivity and stability profiles.

Uniqueness

®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is unique due to its balance of stability and ease of removal. The TBS group offers sufficient steric protection while being removable under relatively mild conditions, making it highly versatile in synthetic applications .

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid

InChI

InChI=1S/C10H22O3Si/c1-8(7-9(11)12)13-14(5,6)10(2,3)4/h8H,7H2,1-6H3,(H,11,12)/t8-/m1/s1

InChI Key

SVHGAHUUGQJELP-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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